(E)-2-(2,3,4,5,6-pentafluorophenyl)-3-phenylprop-2-enoic acid
Overview
Description
(E)-2-(2,3,4,5,6-pentafluorophenyl)-3-phenylprop-2-enoic acid is an organic compound characterized by the presence of a pentafluorophenyl group and a phenyl group attached to a prop-2-enoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(2,3,4,5,6-pentafluorophenyl)-3-phenylprop-2-enoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pentafluorophenyl and phenyl precursors.
Coupling Reaction: The key step involves a coupling reaction between the pentafluorophenyl precursor and the phenylprop-2-enoic acid. This can be achieved using palladium-catalyzed cross-coupling reactions such as the Suzuki or Heck reaction.
Reaction Conditions: The reactions are usually carried out in the presence of a base (e.g., potassium carbonate) and a solvent (e.g., dimethylformamide) under an inert atmosphere (e.g., nitrogen) at elevated temperatures (e.g., 80-120°C).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(2,3,4,5,6-pentafluorophenyl)-3-phenylprop-2-enoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce saturated hydrocarbons.
Scientific Research Applications
(E)-2-(2,3,4,5,6-pentafluorophenyl)-3-phenylprop-2-enoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (E)-2-(2,3,4,5,6-pentafluorophenyl)-3-phenylprop-2-enoic acid involves its interaction with specific molecular targets. The pentafluorophenyl group can enhance binding affinity to certain proteins or enzymes, while the phenylprop-2-enoic acid backbone may facilitate interactions with other biomolecules. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
(E)-2-(2,3,4,5,6-pentafluorophenyl)-3-phenylprop-2-enoic acid: can be compared with other fluorinated aromatic compounds such as:
Uniqueness
The unique combination of the pentafluorophenyl and phenylprop-2-enoic acid moieties in this compound imparts distinct chemical and biological properties. The presence of multiple fluorine atoms enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
(E)-2-(2,3,4,5,6-pentafluorophenyl)-3-phenylprop-2-enoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H7F5O2/c16-10-9(11(17)13(19)14(20)12(10)18)8(15(21)22)6-7-4-2-1-3-5-7/h1-6H,(H,21,22)/b8-6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLSYUHBGWCNCMX-SOFGYWHQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C2=C(C(=C(C(=C2F)F)F)F)F)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(\C2=C(C(=C(C(=C2F)F)F)F)F)/C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H7F5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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